

An In-depth Technical Guide to D-(+)-Cellotriose: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-(+)-Cellotriose

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Abstract

D-(+)-Cellotriose is a key oligosaccharide intermediate in the enzymatic hydrolysis of cellulose. Comprised of three β -(1 \rightarrow 4) linked D-glucose units, its study is fundamental to understanding cellulose degradation, biofuel production, and carbohydrate biochemistry. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and significant applications of **D-(+)-Cellotriose**, tailored for professionals in research and development.

Molecular Structure and Formula

D-(+)-Cellotriose is a trisaccharide with a linear structure. It consists of three D-glucopyranose units joined by β -1,4 glycosidic bonds. The systematic name is O- β -D-Glucopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose.^{[1][2]}

- Molecular Formula: C₁₈H₃₂O₁₆^{[1][2][3][4][5]}
- Molecular Weight: 504.44 g/mol ^{[1][2][3][4][6]}

The chemical structure of **D-(+)-Cellotriose** is visualized below.

Caption: Chemical structure of **D-(+)-Cellotriose**.

Physicochemical Properties

A summary of the key quantitative properties of **D-(+)-Cellotriose** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[1][2][4][5]
Molecular Weight	504.44 g/mol	[1][2][3][4]
CAS Number	33404-34-1	[1][2][3]
Appearance	White to off-white solid/powder	[1][3][4]
Melting Point	156 - 170 °C (decomposes)	[1][4][7]
Purity	≥95%	[1][2][4]
Solubility	Soluble in water (50 mg/mL); Slightly soluble in DMSO and Methanol.	[4][7][8]
Optical Activity	[α] _D +32° to +23°	[7]
Sensitivity	Hygroscopic	[7][8]

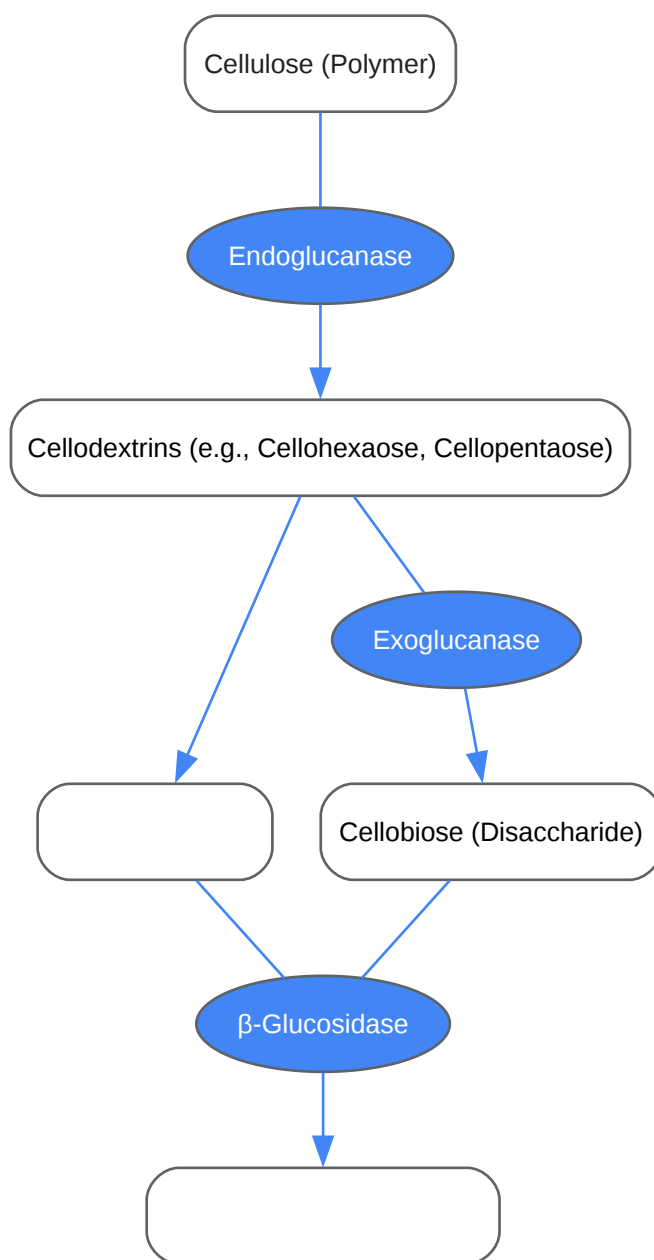
Biological Significance and Applications

D-(+)-Cellotriose is more than a simple sugar; it is a crucial molecule in various biological and industrial processes.

- **Cellulose Degradation:** It is a primary product of the enzymatic breakdown of cellulose by endoglucanases. Further hydrolysis by β-glucosidases yields glucose. This makes it a critical intermediate in the natural carbon cycle and in industrial biomass conversion.[3][8]
- **Biotechnology:** In biotechnology, it serves as a substrate for characterizing cellulase activity, which is vital for developing biofuels and other renewable energy sources.[1] It is also used in research on saccharification and ethanol fermentation.[7][8]

- Food Industry: **D-(+)-Cellotriose** can be used as a prebiotic, potentially promoting the growth of beneficial gut microbiota.[\[1\]](#)
- Pharmaceuticals: It has applications in drug formulation, where it can be used to improve the solubility and bioavailability of certain medications.[\[1\]](#)
- Cosmetics: Due to its hygroscopic nature, it is incorporated into skincare products for its moisturizing properties.[\[1\]](#)

The logical workflow for the enzymatic hydrolysis of cellulose, highlighting the role of Cellotriose, is depicted below.



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Caption: Enzymatic hydrolysis of cellulose to glucose.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific research application. Below is a generalized methodology for a common application: the determination of β -glucosidase activity using **D-(+)-Cellotriose** as a substrate.

Objective: To quantify the enzymatic activity of a β -glucosidase by measuring the rate of glucose production from **D-(+)-Cellotriose**.

Materials:

- **D-(+)-Cellotriose** ($\geq 95\%$ purity)
- β -glucosidase enzyme solution of unknown activity
- Sodium acetate buffer (e.g., 50 mM, pH 5.0)
- Glucose oxidase/oxidase (GOPOD) reagent for glucose quantification
- Spectrophotometer
- Thermostated water bath or incubator
- Micropipettes and tubes

Methodology:

- Substrate Preparation: Prepare a stock solution of **D-(+)-Cellotriose** (e.g., 10 mM) in the sodium acetate buffer.
- Enzyme Reaction: a. Pre-warm the **D-(+)-Cellotriose** solution and the buffer to the optimal temperature for the enzyme (e.g., 50°C). b. In a microcentrifuge tube, combine a specific volume of buffer and the **D-(+)-Cellotriose** stock solution. c. Initiate the reaction by adding a small volume of the β -glucosidase enzyme solution. The final reaction volume and substrate concentration should be standardized (e.g., 1 mL final volume, 1 mM final cellotriose concentration). d. Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). It is crucial to ensure the reaction is within the linear range. e. Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).
- Glucose Quantification: a. After cooling the terminated reaction tubes to room temperature, take an aliquot of the reaction mixture. b. Add the GOPOD reagent according to the manufacturer's instructions. This reagent reacts with glucose to produce a colored product. c. Incubate for the recommended time to allow for color development. d. Measure the

absorbance of the solution at the specified wavelength (typically 510 nm) using a spectrophotometer.

- **Standard Curve and Calculation:** a. Prepare a standard curve using known concentrations of glucose. b. Use the standard curve to determine the concentration of glucose produced in the enzymatic reaction. c. Calculate the enzyme activity, typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 μmol of glucose per minute under the specified conditions.

Signaling Pathways

D-(+)-Cellotriose is primarily recognized as a metabolic intermediate in the breakdown of cellulose and is not known to be directly involved in intracellular or intercellular signaling pathways in mammalian systems. Its role is that of a substrate for specific enzymes rather than a signaling molecule that binds to receptors to trigger a signaling cascade. Research primarily focuses on its role in microbial metabolism and enzyme kinetics.^[2]

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- To cite this document: BenchChem. [An In-depth Technical Guide to D-(+)-Cellotriose: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

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